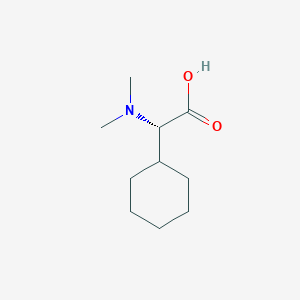

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSDIQNZNWSGSK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](C1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid typically involves the reaction of cyclohexyl bromide with dimethylamine in the presence of a base, followed by the addition of acetic acid. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

Solvent: Common solvents include ethanol or methanol.

Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are used to promote the reaction.

Industrial Production Methods

On an industrial scale, the production of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules:

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable in the design of novel compounds with specific biological activities. The dimethylamino group enhances its reactivity, facilitating transformations that can lead to diverse derivatives used in medicinal chemistry.

Reagent in Organic Reactions:

This compound is utilized as a reagent in several organic reactions, including acylation and alkylation processes. Its ability to form stable intermediates contributes to the efficiency of these reactions, which are essential for constructing intricate molecular architectures.

Biological Research Applications

Enzyme Inhibition Studies:

Research indicates that (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid can be employed in studies focused on enzyme inhibition. The compound's structural properties enable it to interact with specific enzymes, potentially leading to the development of inhibitors that can modulate enzymatic activity. This application is particularly relevant in drug discovery, where targeting enzyme pathways is crucial for therapeutic interventions.

Protein-Ligand Interaction Studies:

The compound has been investigated for its ability to engage in protein-ligand interactions, which are fundamental to understanding biological processes at the molecular level. By studying these interactions, researchers can gain insights into receptor binding mechanisms and the design of more effective drugs.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid is used in the production of specialty chemicals with unique properties. Its application ranges from manufacturing surfactants to creating polymers that exhibit desirable characteristics such as enhanced stability and solubility.

Table 1: Summary of Research Findings on (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid

Wirkmechanismus

The mechanism of action of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-Cyclohexyl-2-(methylamino)acetic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

(2S)-2-Cyclohexyl-2-(ethylamino)acetic acid: Contains an ethylamino group, offering different chemical properties and reactivity.

(2S)-2-Cyclohexyl-2-(propylamino)acetic acid: Features a propylamino group, which may affect its biological activity and applications.

Uniqueness

The uniqueness of (2S)-2-Cyclo

Biologische Aktivität

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid is an amino acid derivative characterized by a cyclohexyl group and a dimethylamino moiety. Its structure allows for interactions with various biological targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes.

Mechanism of Action:

- Enzyme Interaction: The compound may act as an inhibitor or modulator of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .

- Receptor Binding: Research indicates potential binding to neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.

Biological Activity

The biological activity of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid has been assessed through various studies focusing on its pharmacological effects:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Inhibition of AChE; increased acetylcholine levels | , |

| Antitumor | Efficacy against cancer cell lines | |

| Analgesic | Modulation of pain pathways |

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, researchers found that specific analogs demonstrated significant inhibition of AChE activity, leading to enhanced cognitive function in animal models. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study: Antitumor Activity

Research into structurally similar compounds has revealed their ability to inhibit tumor growth in vitro. For instance, compounds with similar amine functionalities have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting that (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid could possess similar properties pending further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via enantioselective methods such as asymmetric alkylation or catalytic hydrogenation. For example, cyclohexyl groups can be introduced using Grignard reagents, while the dimethylamino moiety is incorporated via reductive amination. To ensure stereochemical purity, chiral HPLC or polarimetry should be employed to validate enantiomeric excess (e.g., >99% for the (2S)-isomer). Chiral auxiliaries or catalysts like BINAP-Ru complexes may enhance selectivity .

Q. How can the structural integrity of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid be confirmed?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemical analysis), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For instance, the cyclohexyl proton signals in ¹H NMR should appear as multiplet peaks between δ 1.0–2.0 ppm, while the dimethylamino group shows a singlet near δ 2.2–2.5 ppm. X-ray crystallography can resolve ambiguities in stereochemistry .

Q. What are the primary solubility and stability considerations for this compound in aqueous vs. organic solvents?

- Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic cyclohexyl group but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4°C–40°C) should be conducted. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are recommended to prevent hydrolysis of the dimethylamino group .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., enzymes, receptors). The dimethylamino group may act as a hydrogen bond acceptor, while the cyclohexyl moiety contributes to hydrophobic binding. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities (e.g., KD values). For example, docking studies on benzimidazole derivatives (structurally related compounds) revealed strong binding to kinase domains .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC50 values or mechanism-of-action claims often arise from assay conditions (e.g., cell line variability, solvent effects). Replicate studies using standardized protocols (e.g., NIH/3T3 fibroblasts vs. HEK293 cells) and orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with structurally similar compounds like 2-(N-Cyclohexylamino)-ethanesulfonic acid, which showed pH-dependent activity shifts in enzyme inhibition .

Q. How does enantiomeric purity impact the compound’s pharmacological profile?

- Methodological Answer : The (2S)-enantiomer may exhibit distinct pharmacokinetics compared to the (2R)-form. Conduct comparative ADMET studies:

- Absorption : Caco-2 permeability assays.

- Metabolism : Liver microsome stability tests (e.g., human vs. rat CYP450 isoforms).

- Toxicity : Ames test for mutagenicity.

For example, (2S)-configured amino acids often show higher metabolic stability due to resistance to proteases .

Q. What computational methods optimize the synthetic yield of the (2S)-isomer?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Machine learning tools (e.g., Pistachio/BKMS_METABOLIC databases) can predict feasible routes by analyzing template relevance and precursor scoring. For instance, a "Top-N" synthetic graph (N = 6) ranked reductive amination over nucleophilic substitution for higher enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.